Lipophilicity (logP) Comparison: A Direct Physicochemical Distinction
The target compound exhibits a significantly lower calculated partition coefficient (clogP) compared to a key analog, (2-methylbutan-2-yl)[(1,2,3-thiadiazol-4-yl)methyl]amine . This directly impacts predicted membrane permeability and oral bioavailability in drug discovery contexts.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.43 |
| Comparator Or Baseline | (2-methylbutan-2-yl)[(1,2,3-thiadiazol-4-yl)methyl]amine: 1.78 |
| Quantified Difference | Δ = 0.35 (lower lipophilicity) |
| Conditions | In silico calculation (ACD/LogP or similar), data from vendor technical datasheets [REFS-1, REFS-2] |
Why This Matters
For scientific selection, a lower logP value (1.43 vs. 1.78) indicates reduced lipophilicity, which can be a critical factor in optimizing aqueous solubility, reducing non-specific protein binding, and improving the developability profile of a lead compound.
